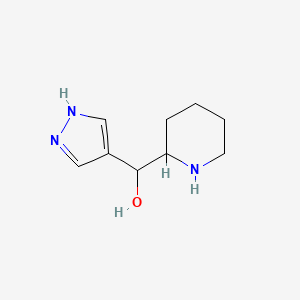![molecular formula C8H7N3O2 B13086807 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method also yields the desired compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mild reaction conditions of the cyclization method suggest potential for industrial application.
化学反応の分析
Types of Reactions
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and inflammatory disorders.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring but is fused to a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b]pyridines: These compounds have a different fusion pattern but share the triazole and pyridine rings.
Uniqueness
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2,(H,12,13) |
InChIキー |
AXPBUDCSJGWTAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NN2C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


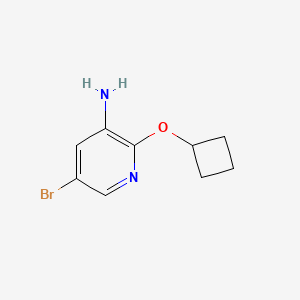
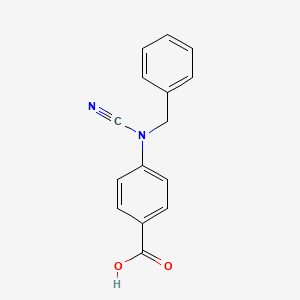
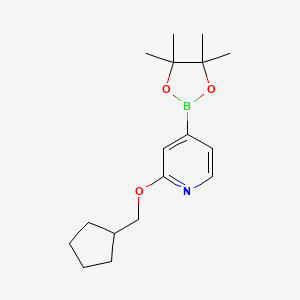
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
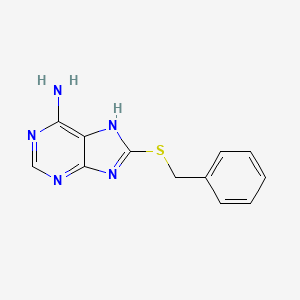
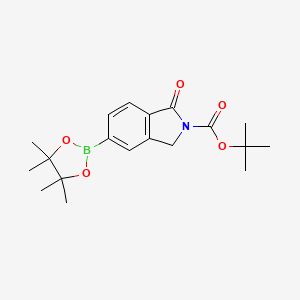
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
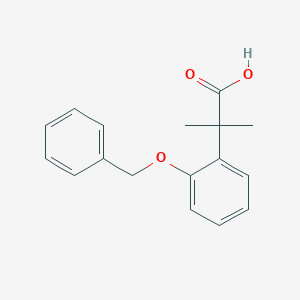
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)

![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)

